molecular formula C12H12N2O B2482001 4-(Cyclopropylmethoxy)quinazoline CAS No. 2197497-99-5

4-(Cyclopropylmethoxy)quinazoline

Cat. No.: B2482001
CAS No.: 2197497-99-5
M. Wt: 200.241
InChI Key: AXAWTDBLNOJBLT-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)quinazoline is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities and pharmacological properties. Quinazoline derivatives have been extensively studied for their roles in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

Preparation Methods

The synthesis of 4-(Cyclopropylmethoxy)quinazoline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroquinazoline with cyclopropylmethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyclopropylmethoxy group .

Synthetic Route:

    Starting Materials: 4-chloroquinazoline, cyclopropylmethanol

    Reaction Conditions: Basic conditions, typically using a base such as potassium carbonate (K2CO3)

    Reaction Mechanism: Nucleophilic substitution

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

4-(Cyclopropylmethoxy)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

4-(Cyclopropylmethoxy)quinazoline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a building block for the synthesis of more complex quinazoline derivatives.
  • Employed in the development of new synthetic methodologies and reaction mechanisms .

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways .

Medicine:

  • Explored for its anti-cancer properties, with studies showing its ability to inhibit the growth of cancer cells.
  • Potential applications in the treatment of inflammatory diseases and infections due to its antimicrobial activity .

Industry:

  • Utilized in the development of new pharmaceuticals and agrochemicals.
  • Applied in the synthesis of materials with specific properties for industrial applications .

Comparison with Similar Compounds

    4-Chloroquinazoline: A precursor in the synthesis of 4-(Cyclopropylmethoxy)quinazoline.

    4-Methoxyquinazoline: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    4-Aminoquinazoline: Another quinazoline derivative with different functional groups and biological activities.

Uniqueness:

  • The presence of the cyclopropylmethoxy group in this compound imparts unique chemical and biological properties compared to other quinazoline derivatives.
  • Enhanced stability and specific interactions with molecular targets due to the cyclopropylmethoxy group .

Properties

IUPAC Name

4-(cyclopropylmethoxy)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(14-8-13-11)15-7-9-5-6-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAWTDBLNOJBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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